molecular formula C17H9ClN4O3S B2645112 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 330201-25-7

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No. B2645112
CAS RN: 330201-25-7
M. Wt: 384.79
InChI Key: PJJLYMXVUGRSEA-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide” is a complex organic molecule. It likely contains a thiazole ring (a type of heterocycle), a nitro group (-NO2), an amide group (-CONH2), a cyanophenyl group (a benzene ring with a -CN group), and a chloro group (-Cl) .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions, such as nucleophilic substitution, condensation, and cyclization .

Scientific Research Applications

Synthesis and Hypoxic Cell Cytotoxicity

5-Chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, a hypoxia-selective cytotoxin, has been studied for its potential in targeting hypoxic tumor cells. The cytotoxicity of such compounds in various cell lines, including repair-proficient (AA8) and repair-deficient (UV4) cells, has been evaluated, showing significant hypoxic selectivities against certain cancer cell lines (Palmer et al., 1996).

Crystal Structure and Biological Activity

Research on derivatives of this compound, such as 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, has been conducted to understand their structure-property relationship. These studies include crystal structure analysis, spectroscopic properties, DFT calculation, and biological activity evaluation, particularly in terms of antitumor activity (He et al., 2014).

Synthesis of Indolium-Thiolates

A study of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, which is structurally related, revealed its transformation into 1,1-dialkylindolium-2-thiolates. This process involves a ring-opening reaction and subsequent intramolecular cyclization, demonstrating the compound's versatility in synthesizing nitrogenous heterocycles (Androsov, 2008).

Synthesis and Evaluation of Anticonvulsant Agents

4-Chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, related to the compound , have been synthesized and evaluated as anticonvulsant agents. Their binding to benzodiazepine receptors and potential as therapeutic agents for convulsive disorders have been explored (Faizi et al., 2017).

Anticancer Activity Screening

A series of novel thiazolidinone derivatives, including compounds structurally related to this compound, have been synthesized and screened for their anticancer activity. These studies have led to the identification of compounds with significant antimitotic activity and low toxicity towards normal human cells (Buzun et al., 2021).

Crystal Engineering with Hydrogen and Halogen Bonds

Research in crystal engineering has explored molecular tapes mediated via strong hydrogen bonds and weak halogen bonds, including studies on compounds like 4-nitrobenzamide·4-iodobenzamide. These studies provide insights into the structural insulation in hydrogen bonding and halogen bonding domains in crystal structures, relevant to compounds like this compound (Saha et al., 2005).

properties

IUPAC Name

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN4O3S/c18-12-5-6-15(22(24)25)13(7-12)16(23)21-17-20-14(9-26-17)11-3-1-10(8-19)2-4-11/h1-7,9H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJLYMXVUGRSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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